Styryl[4-(4-fluorophenyl)piperazino] sulfone
CAS No.: 260441-13-2
Cat. No.: VC21417237
Molecular Formula: C18H19FN2O2S
Molecular Weight: 346.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 260441-13-2 |
|---|---|
| Molecular Formula | C18H19FN2O2S |
| Molecular Weight | 346.4g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine |
| Standard InChI | InChI=1S/C18H19FN2O2S/c19-17-6-8-18(9-7-17)20-11-13-21(14-12-20)24(22,23)15-10-16-4-2-1-3-5-16/h1-10,15H,11-14H2/b15-10+ |
| Standard InChI Key | XYOVXTNRTDLPSQ-XNTDXEJSSA-N |
| Isomeric SMILES | C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)/C=C/C3=CC=CC=C3 |
| SMILES | C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C=CC3=CC=CC=C3 |
| Canonical SMILES | C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C=CC3=CC=CC=C3 |
Introduction
Chemical Properties and Structure
Styryl[4-(4-fluorophenyl)piperazino] sulfone belongs to a novel class of styryl sulfones designed as caffeic acid phenethyl ester (CAPE) derivatives. The compound features a distinctive molecular structure that contributes to its biological activities and therapeutic potential.
Chemical Identification
The compound is characterized by specific chemical identifiers that distinguish it from other related compounds, as detailed in the following table:
| Property | Value |
|---|---|
| Chemical Name | Styryl[4-(4-fluorophenyl)piperazino] sulfone |
| CAS No. | 260441-13-2 |
| Molecular Formula | C18H19FN2O2S |
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine |
| Standard InChI | InChI=1S/C18H19FN2O2S/c19-17-6-8-18(9-7-17)20-11-13-21(14-12-20)24(22,23)15-10-16-4-2-1-3-5-16/h1-10,15H,11-14H2/b15-10+ |
| Standard InChIKey | XYOVXTNRTDLPSQ-XNTDXEJSSA-N |
| PubChem Compound | 882266 |
The molecular structure includes a styryl group connected to a sulfone moiety, which is further linked to a piperazine ring substituted with a 4-fluorophenyl group. This specific arrangement of functional groups contributes to the compound's high metabolic stability and effective blood-brain barrier permeability, making it particularly suitable for targeting central nervous system disorders.
Biological Activity and Neuroprotective Mechanisms
Extensive research has demonstrated that Styryl[4-(4-fluorophenyl)piperazino] sulfone exhibits significant neuroprotective effects through multiple mechanisms, particularly in models of Parkinson's Disease.
Neuroprotection in Cellular Models
In vitro studies using mesencephalic neurons treated with the neurotoxin MPP+ (1-methyl-4-phenylpyridinium) have demonstrated the remarkable neuroprotective capabilities of this compound. When neuronal cells were exposed to 10 μM MPP+ for 48 hours, resulting in approximately 40-60% cell death, treatment with the compound significantly improved neuronal viability in a dose-dependent manner .
At concentrations of 2, 5, and 10 μM, Styryl[4-(4-fluorophenyl)piperazino] sulfone improved neuron viabilities to 71.6%, 83.5%, and 93.4% of untreated controls, respectively. This protective effect was notably superior to that of CAPE, which improved viabilities to only 54.9%, 67.0%, and 82.5% at the same concentrations . These findings indicate the compound's potent ability to prevent neuronal death in conditions mimicking the pathophysiology of Parkinson's Disease.
Anti-inflammatory Properties
Neuroinflammation represents a significant contributor to the progression of Parkinson's Disease. Styryl[4-(4-fluorophenyl)piperazino] sulfone demonstrates pronounced anti-inflammatory effects through the inhibition of microglial activation.
In primary microglia cultures stimulated with lipopolysaccharide (LPS), the compound significantly inhibited the release of nitric oxide (NO), a key inflammatory mediator . This anti-inflammatory activity is particularly relevant to Parkinson's Disease pathology, as activated microglia contribute to the progressive loss of dopaminergic neurons through the production of pro-inflammatory substances.
Antioxidant Activities
Oxidative stress plays a crucial role in the pathogenesis of Parkinson's Disease. Styryl[4-(4-fluorophenyl)piperazino] sulfone exhibits potent antioxidant properties through the promotion of nuclear factor erythroid 2-related factor 2 (Nrf2) nuclear transfer and the upregulation of antioxidant phase II detoxification enzymes .
The compound effectively counteracts MPP+-induced reductions in Nrf2, heme oxygenase-1 (HO-1), and glutamate-cysteine ligase catalytic subunit (GCLC) levels, enhancing the antioxidant defense capabilities of affected cells. Even at low concentrations (2-5 μM), the compound demonstrated remarkable ability to restore these protective factors to near-normal levels .
Efficacy in Animal Models of Parkinson's Disease
The therapeutic potential of Styryl[4-(4-fluorophenyl)piperazino] sulfone has been further validated in MPTP-induced mouse models of Parkinson's Disease, demonstrating significant neuroprotective effects in vivo.
Protection of Dopaminergic Neurons
In mice treated with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin that selectively damages dopaminergic neurons, administration of the compound at 40 mg/kg significantly prevented the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra .
While MPTP treatment reduced the number of TH-positive neurons to 57.5% of control levels, concurrent treatment with Styryl[4-(4-fluorophenyl)piperazino] sulfone preserved these neurons at 87.1% of control levels. This protective effect was superior to that of CAPE, which preserved neurons at only 74.2% of control levels .
Western blot analysis of midbrain tissue further confirmed these findings, showing that the compound increased TH protein expression to 81.4% of control levels, compared to 34.4% in MPTP-treated mice and 65.9% in CAPE-treated mice . These results demonstrate the compound's robust ability to protect dopaminergic neurons, which are primarily affected in Parkinson's Disease.
Inhibition of Glial Cell Activation
Styryl[4-(4-fluorophenyl)piperazino] sulfone effectively suppresses the activation of both microglia and astrocytes in the substantia nigra and hippocampus regions of MPTP-treated mice .
In MPTP-induced PD mice, microglia exhibited cellular hypertrophy and amoeboid morphology, with increased CD11b-immunopositive cells in both the substantia nigra and hippocampus. Treatment with the compound significantly reduced both the number and activation state of these cells .
Similarly, MPTP treatment induced a significant increase in glial fibrillary acidic protein (GFAP)-positive astrocytes, indicating astrocytic activation. Administration of Styryl[4-(4-fluorophenyl)piperazino] sulfone markedly decreased the number of activated astrocytes in both regions, with an inhibitory effect approximately 1.5-fold stronger than CAPE in the substantia nigra and 1.2-fold stronger in the hippocampus .
Molecular Mechanisms of Action
The neuroprotective effects of Styryl[4-(4-fluorophenyl)piperazino] sulfone are mediated through specific molecular pathways that regulate neuroinflammation and oxidative stress responses.
Inhibition of p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway plays a central role in linking oxidative stress with neuroinflammation in Parkinson's Disease. Phospho-active p38 MAPK (p-p38) has been detected in the postmortem brains of PD patients and animal PD models .
Styryl[4-(4-fluorophenyl)piperazino] sulfone significantly attenuates p38 activation in MPP+-treated microglia in a concentration-dependent manner, without affecting total p38 levels . This inhibition of p38 phosphorylation was also observed in vivo, where the compound reduced p-p38 protein levels in the substantia nigra from 255.2% of control (in MPTP-treated mice) to 70.3% of control .
This inhibitory effect on p38 MAPK activation subsequently suppresses the NF-κB-mediated neuroinflammatory responses that contribute to neuronal apoptosis in Parkinson's Disease.
Activation of Nrf2 Antioxidant Pathway
Styryl[4-(4-fluorophenyl)piperazino] sulfone enhances cellular antioxidant defense mechanisms through the activation of the Nrf2 signaling pathway. In MPP+-treated microglia, the compound promotes Nrf2 nuclear accumulation in a dose-dependent manner, with increases of 3.5-, 7.7-, and 8.4-fold at concentrations of 2, 5, and 10 μM, respectively .
This activation of Nrf2 signaling leads to the upregulation of downstream antioxidant enzymes, including HO-1 and GCLC. The compound elevated HO-1 levels to 100% even at 2 μM, and GCLC levels to almost 100% at 5 μM, effectively restoring the antioxidant capacity compromised by MPP+ treatment .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume